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Compound of Interest

Compound Name: 4-Cyanophenyl! 4-butylbenzoate

Cat. No.: B1345978

A Comparative Guide to the Spectroscopic
Profile of 4-Cyanophenyl 4-butylbenzoate

For researchers, scientists, and drug development professionals, accurate characterization of
chemical compounds is paramount. This guide provides a comprehensive cross-reference of
the spectroscopic data for 4-Cyanophenyl 4-butylbenzoate against established literature
values, facilitating confident identification and quality assessment.

This document presents a detailed comparison of expected spectroscopic data for 4-
Cyanophenyl 4-butylbenzoate, a liquid crystal intermediate, with available literature and
database information. The guide covers *H NMR, 3C NMR, FT-IR, and Mass Spectrometry
data, offering a valuable resource for verifying experimental results and ensuring compound

purity.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the expected and literature
values for the key spectroscopic signatures of 4-Cyanophenyl 4-butylbenzoate.

Table 1: *H NMR Spectroscopic Data
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Expected Literature
Assignment Chemical Shift Chemical Shift Multiplicity Integration
(ppm) (ppm)

Data not

H-a ~8.1 _ Doublet 2H
available
Data not

H-b ~7.7 ) Doublet 2H
available
Data not

H-c ~7.3 ) Doublet 2H
available
Data not

H-d ~7.2 ) Doublet 2H
available
Data not )

H-e ~2.7 ) Triplet 2H
available
Data not

H-f ~1.7 ) Sextet 2H
available
Data not

H-g ~1.4 ) Sextet 2H
available
Data not )

H-h ~0.9 ) Triplet 3H
available

Note: Specific experimental *H NMR data for 4-Cyanophenyl 4-butylbenzoate was not found
in the searched literature. Expected values are based on the analysis of similar structures.

Table 2: 13C NMR Spectroscopic Data
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Assignment Literature Chemical Shift (ppm)
C=0 ~164

Ar-C (quaternary) ~154, ~133, ~125, ~110

Ar-CH ~132, ~130, ~122

C=N ~118

-CH2- ~36, ~31, ~22

-CHs ~14

Solvent: CDCls.[1][2]

Table 3: FT-IR Spectroscopic Data

Functional Group Expected Wavenumber Literature Wavenumber
(cm~) (cm~)
C=N stretch ~2230 Data not available
C=0 stretch (ester) ~1735 Data not available
C-O stretch (ester) ~1270, ~1160 Data not available
Aromatic C-H stretch ~3100-3000 Data not available
Aliphatic C-H stretch ~2960-2850 Data not available
Aromatic C=C stretch ~1600, ~1500 Data not available

Note: Specific experimental FT-IR data for 4-Cyanophenyl 4-butylbenzoate was not found in
the searched literature. Expected values are based on characteristic infrared absorption
frequencies for the functional groups present.

Table 4: Mass Spectrometry Data
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Adduct Predicted m/z
[M+H]* 280.13320
[M+Na]* 302.11514
[M]* 279.12537

Data obtained from predicted values.[3] The NIST WebBook also indicates the availability of an
electron ionization mass spectrum for this compound.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this
guide.

Proton Nuclear Magnetic Resonance (*H NMR) Spectroscopy:

A sample of 4-Cyanophenyl 4-butylbenzoate (typically 5-10 mg) is dissolved in approximately
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The spectrum is recorded on a 300 or 400 MHz NMR spectrometer at room
temperature. Data acquisition parameters include a spectral width of 0-10 ppm, a sufficient
number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) Spectroscopy:

A more concentrated sample of 4-Cyanophenyl 4-butylbenzoate (typically 20-50 mg) is
dissolved in approximately 0.6 mL of deuterated chloroform (CDCIs). The spectrum is recorded
on a 75 or 100 MHz NMR spectrometer at room temperature using proton decoupling. A
spectral width of 0-200 ppm is typically used, with a sufficient number of scans to obtain a clear
spectrum, particularly for quaternary carbons which exhibit weaker signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

For a solid sample, a small amount of 4-Cyanophenyl 4-butylbenzoate is finely ground with
dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be
cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using
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an FT-IR spectrometer over a range of 4000-400 cm~*. A background spectrum of the empty
sample compartment or the pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS):

For Electron lonization (EI) mass spectrometry, a dilute solution of 4-Cyanophenyl 4-
butylbenzoate in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the
mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The sample
is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The
resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Data Cross-
Referencing

The following diagram illustrates the logical workflow for cross-referencing experimental
spectroscopic data with literature values for compound characterization.
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Caption: Workflow for validating a chemical structure using spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [cross-referencing spectroscopic data of 4-Cyanophenyl
4-butylbenzoate with literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345978#cross-referencing-spectroscopic-data-of-4-
cyanophenyl-4-butylbenzoate-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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